molecular formula C18H20N4O4S B295861 (6Z)-5-IMINO-2-PROPYL-6-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE

(6Z)-5-IMINO-2-PROPYL-6-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE

Cat. No.: B295861
M. Wt: 388.4 g/mol
InChI Key: QTCGOSFTLCSXBC-SUCZFMDKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6Z)-5-IMINO-2-PROPYL-6-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines. This compound is characterized by the presence of a trimethoxybenzylidene group, which is known for its versatile pharmacophore properties . The compound has shown potential in various scientific research applications due to its unique structural features and bioactivity.

Chemical Reactions Analysis

Types of Reactions

(6Z)-5-IMINO-2-PROPYL-6-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions .

Major Products

The major products formed from these reactions include oxo derivatives, dihydro derivatives, and substituted thiadiazolo[3,2-a]pyrimidines .

Mechanism of Action

The mechanism of action of (6Z)-5-IMINO-2-PROPYL-6-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with various molecular targets and pathways. The trimethoxybenzylid

Properties

Molecular Formula

C18H20N4O4S

Molecular Weight

388.4 g/mol

IUPAC Name

(6Z)-5-imino-2-propyl-6-[(3,4,5-trimethoxyphenyl)methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C18H20N4O4S/c1-5-6-14-21-22-16(19)11(17(23)20-18(22)27-14)7-10-8-12(24-2)15(26-4)13(9-10)25-3/h7-9,19H,5-6H2,1-4H3/b11-7-,19-16?

InChI Key

QTCGOSFTLCSXBC-SUCZFMDKSA-N

Isomeric SMILES

CCCC1=NN2C(=N)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/C(=O)N=C2S1

SMILES

CCCC1=NN2C(=N)C(=CC3=CC(=C(C(=C3)OC)OC)OC)C(=O)N=C2S1

Canonical SMILES

CCCC1=NN2C(=N)C(=CC3=CC(=C(C(=C3)OC)OC)OC)C(=O)N=C2S1

Origin of Product

United States

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